L-(+)-Canavanine sulfate salt monohydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Canavanine sulfate monohydrate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway was first elucidated in the jack bean plant . The synthesis involves the conversion of L-canavaninosuccinic acid to canavanine and fumaric acid in the Krebs–Henseleit ornithine-urea cycle .
Industrial Production Methods: Industrial production of canavanine sulfate monohydrate typically involves the extraction from plant sources, followed by purification processes such as recrystallization. For instance, the sulfate can be recrystallized by dissolving it in water and adding ethanol, which leads to the formation of crystals that are then collected and dried .
Chemical Reactions Analysis
Types of Reactions: Canavanine sulfate monohydrate undergoes various chemical reactions, including:
Substitution Reactions: Due to its structural similarity to arginine, canavanine can substitute for arginine in protein synthesis, leading to the formation of aberrant proteins.
Oxidation and Reduction Reactions: Canavanine can participate in redox reactions, particularly involving the formation of reactive nitrogen species such as nitric oxide.
Common Reagents and Conditions:
Conditions: Reactions typically occur under physiological conditions, such as those found in biological systems.
Major Products: The major products formed from these reactions include non-functional proteins and reactive nitrogen species .
Scientific Research Applications
Canavanine sulfate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Canavanine sulfate monohydrate exerts its effects by mimicking the structure of arginine. It competes with arginine for incorporation into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins . This disruption in protein synthesis can result in various cellular dysfunctions, including the inhibition of nitric oxide synthase and the formation of reactive nitrogen species .
Comparison with Similar Compounds
L-Homoarginine: Another arginine analogue synthesized in some Lathyrus species.
Meta-Tyrosine: A non-protein amino acid with a similar mode of action to canavanine.
Uniqueness: Canavanine sulfate monohydrate is unique due to its high toxicity and ability to disrupt protein synthesis by substituting for arginine . Its specific activity and mode of action make it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.H2O4S.H2O/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4);1H2/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVMUIGJIRTN-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423561 | |
Record name | L-(+)-Canavanine sulfate salt monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-57-8 | |
Record name | L-(+)-Canavanine sulfate salt monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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